molecular formula C7H9N3O3 B15295694 3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol

3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol

Cat. No.: B15295694
M. Wt: 183.16 g/mol
InChI Key: JEVAXXKJSULOMY-UHFFFAOYSA-N
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Description

3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol is a heterocyclic compound with a unique structure that includes both imidazole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol typically involves the nitration of a precursor compound. One reported method involves the nitration of chiral des-nitro imidazooxazine alcohol in the presence of trifluoroacetic or acetic anhydride . The reaction conditions are carefully controlled to ensure the correct placement of the nitro group on the imidazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to target the nitroreductase enzymes in Mycobacterium tuberculosis . This interaction leads to the generation of reactive nitrogen species, which can damage bacterial DNA and other cellular components, ultimately leading to the death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an antitubercular agent make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol

InChI

InChI=1S/C7H9N3O3/c11-5-1-2-6-8-3-7(10(12)13)9(6)4-5/h3,5,11H,1-2,4H2

InChI Key

JEVAXXKJSULOMY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=C(N2CC1O)[N+](=O)[O-]

Origin of Product

United States

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